molecular formula C9H5BrN2O2 B2406241 2-Bromo-7-nitroquinoline CAS No. 1822819-03-3

2-Bromo-7-nitroquinoline

Cat. No. B2406241
CAS RN: 1822819-03-3
M. Wt: 253.055
InChI Key: HODGQWSJQJCYMD-UHFFFAOYSA-N
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Description

2-Bromo-7-nitroquinoline (BNQ) is a heterocyclic organic compound that belongs to the class of quinoline compounds. It has a molecular formula of C9H5BrN2O2 and a molecular weight of 253.055 .


Synthesis Analysis

Quinoline, the parent compound of BNQ, is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Various methods of synthesis have been reported, including classical methods for synthesizing primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .


Molecular Structure Analysis

The molecular structure of BNQ consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds . This structure allows BNQ to exhibit chemical reactivity similar to the benzene and pyridine ring system .


Chemical Reactions Analysis

Quinoline compounds, like BNQ, exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . They are also known to undergo various other chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinoline derivatives, including 2-Bromo-7-nitroquinoline, serve as essential scaffolds in drug development. Researchers explore their potential as lead compounds for novel drugs. The unique structural features of quinolines make them attractive for designing bioactive molecules. In particular, the pyranoquinoline ring system has gained considerable attention in medicinal chemistry .

Future Directions

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They hold a vital role in drug discovery and medicinal chemistry . Future research may focus on the synthesis of new quinoline derivatives and their potential biological and pharmaceutical activities .

Mechanism of Action

Target of Action

2-Bromo-7-nitroquinoline (BNQ) is a heterocyclic organic compound that belongs to the class of quinoline compounds

Mode of Action

The mechanism of action typically involves interactions with the target molecules, leading to changes in their function .

Biochemical Pathways

For instance, some quinoline derivatives have been found to inhibit the cyclooxygenase-2 (COX-2) enzyme, affecting the prostaglandin synthesis pathway .

properties

IUPAC Name

2-bromo-7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODGQWSJQJCYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-nitroquinoline

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